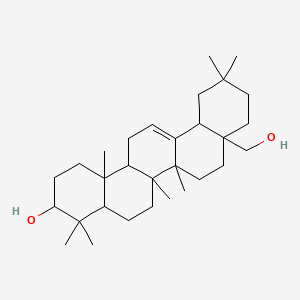

Olean-12-ene-3,28-diol

描述

Structure

2D Structure

属性

IUPAC Name |

8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,31-32H,9-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZDOEIIIJFCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862160 | |

| Record name | Olean-12-ene-3,28-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Olean 12 Ene 3,28 Diol

Botanical Sources and Phytogeographical Distribution

Olean-12-ene-3,28-diol is biosynthesized by a diverse array of plant species across numerous families and geographical regions. Its widespread occurrence underscores the conserved nature of the triterpenoid (B12794562) biosynthetic pathway in higher plants.

Research has identified this compound in a variety of plants, as well as in the bee-collected substance, propolis. The compound's presence is well-documented in the following species and genera:

Olea europaea (Olive): This species is a prominent source of this compound. The compound is found in olive fruit, leaves, and various grades of olive oil. chemicalbook.commdpi.com It is particularly concentrated in 'orujo' olive oil, which is derived from the solid waste remaining after the mechanical extraction of virgin olive oil. jelsciences.com

Sambucus (Elderberry): this compound has been detected in the inflorescences of wild and ornamental elderberry species. researchgate.netnih.govsigmaaldrich.com

Chaenomeles (Flowering Quince): The compound is a constituent of the fruit cuticular waxes of species such as Chaenomeles cathayensis and Chaenomeles × californica. researchgate.netresearchgate.net It has also been reported in Chaenomeles sinensis.

Nerium oleander (Oleander): While direct isolation of this compound is less commonly cited, studies on the leaves of Nerium oleander have identified its isomer, uvaol (B1682811) (urs-12-ene-3β,28-diol), and its direct precursor, oleanolic acid, indicating the presence of the necessary biosynthetic pathways for oleanane-type triterpenoids.

Callicarpa bodinieri Levl. (Bodinier's Beautyberry): The herbs of this plant are a known source from which Erythrodiol (B191199) (this compound) is isolated. chemicalbook.com

Viscum continuum (Mistletoe): A derivative, olean-12-en-28-butanol-1-one, has been isolated from this South African species of mistletoe, highlighting the presence of the oleanane (B1240867) skeleton. researchgate.net The genus Viscum is generally known to contain olean-12-ene (B1638996) derivatives. researchgate.net

Propolis: This resinous mixture produced by honeybees from plant exudates is another notable source. This compound has been isolated from Cameroonian brown propolis, its presence attributed to the local flora visited by the bees.

The following table provides a summary of plant and natural sources where this compound and its close derivatives have been identified.

| Botanical/Natural Source | Genus/Species | Common Name | Finding | Citations |

| Olive | Olea europaea | Olive | Identified in fruit, leaves, and oil pressing residues. | chemicalbook.com,, mdpi.com, jelsciences.com |

| Elderberry | Sambucus spp. | Elderberry | Detected in inflorescences. | researchgate.net, nih.gov, sigmaaldrich.com |

| Flowering Quince | Chaenomeles spp. | Flowering Quince | Found in fruit cuticular waxes. | researchgate.net, researchgate.net,, |

| Oleander | Nerium oleander | Oleander | Isomer (uvaol) and precursor (oleanolic acid) isolated from leaves. | , |

| Beautyberry | Callicarpa bodinieri | Bodinier's Beautyberry | Isolated from the herbs. | chemicalbook.com,, |

| Mistletoe | Viscum continuum | Mistletoe | A butanol derivative of olean-12-ene was isolated. | researchgate.net |

| Propolis | - | Bee Propolis | Isolated from Cameroonian brown propolis. | ,,, |

The accumulation of this compound is not uniform throughout the plant; it is often concentrated in specific tissues and organs, which has implications for its extraction and study.

Olive Oil Pressing Residues: The solid waste from olive oil extraction, known as 'orujo' or pomace, is a significant source of this compound. jelsciences.com This residue contains parts of the olive skin, pulp, and stone where triterpenoids are abundant.

Elderberry Inflorescences: A notable example of tissue-specific localization is seen in elderberry plants. Studies have revealed that while this compound is present in the inflorescences (flower clusters), it is absent in the fruits of the same plants. researchgate.netnih.gov

Fruit Cuticular Waxes: The waxy outer layer of many fruits serves as a protective barrier and is often rich in triterpenoids. This compound is a known component of the cuticular wax of fruits such as grapes (Vitis vinifera), apples (Malus domestica), and flowering quince (Chaenomeles). chemicalbook.comresearchgate.netresearchgate.net In some plants like the rugosa rose (Rosa rugosa), it is also found in the accessory fruit tissue known as the hypanthium.

This targeted localization is summarized in the table below.

| Plant Organ/Tissue | Plant Source Examples | Description of Localization | Citations |

| Olive Pomace | Olea europaea | Concentrated in the solid by-product of olive oil extraction. | , jelsciences.com |

| Inflorescences | Sambucus spp. | Found in the flowers but not in the fruit of the same plant. | researchgate.net, nih.gov |

| Fruit Cuticular Wax | Vitis vinifera, Chaenomeles spp. | Present in the protective waxy outer layer of the fruit. | chemicalbook.com,, |

| Accessory Fruit | Rosa rugosa | Identified in the hypanthium tissue. |

Natural Occurrence as Free Compound versus Glycosidic Conjugates (Saponins)

In nature, this compound can be found in two primary forms: as a free aglycone or as a structural component of larger molecules, most commonly saponins (B1172615).

Free Compound (Aglycone): As a free diol, the compound has been identified and isolated from various sources, including olive oil and propolis. In this form, it is referred to as an aglycone or a sapogenin, meaning it is the non-sugar portion of a saponin.

Glycosidic Conjugates (Saponins): It is very common for triterpenoids like this compound to be present in plants as saponins. Saponins are glycosides, meaning the triterpenoid core (the aglycone) is attached to one or more sugar chains. These sugar moieties are typically attached to the hydroxyl groups at the C-3 or C-28 positions. For instance, novel triterpenoid saponins have been isolated from Glochidion puberum where the olean-12-ene diol structure serves as the aglycone. The glycosylation increases the water solubility of the compound and influences its biological properties. The vast majority of triterpenoids in plants exist in this conjugated form.

Biosynthesis and Biogenetic Pathways of Olean 12 Ene 3,28 Diol

Enzymatic Transformations from Isoprenoid Precursors (e.g., Squalene (B77637) Epoxidase Pathway)

The journey to Olean-12-ene-3,28-diol begins with the fundamental building blocks of isoprenoids, synthesized through the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. notulaebotanicae.ro These pathways produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The condensation of two farnesyl diphosphate (B83284) (FPP) molecules, which are themselves formed from IPP and DMAPP, is catalyzed by squalene synthase to yield the linear C30 hydrocarbon, squalene. mdpi.comnih.gov

A critical and often rate-limiting step in the biosynthesis of triterpenoids is the epoxidation of squalene. notulaebotanicae.ronih.gov This reaction is catalyzed by squalene epoxidase (SE), an enzyme that introduces an oxygen atom across the C2-C3 double bond of squalene to form (S)-2,3-oxidosqualene. notulaebotanicae.romdpi.comnih.gov This epoxidation is the first oxygenation step and commits the precursor to the cyclization cascades that generate the diverse skeletons of sterols and triterpenoids. notulaebotanicae.rooup.com

Following the formation of 2,3-oxidosqualene (B107256), a specialized class of enzymes known as oxidosqualene cyclases (OSCs) takes over. oup.com For the oleanane (B1240867) skeleton, the key OSC is β-amyrin synthase (bAS). oup.comoup.com This enzyme catalyzes a remarkable series of concerted cyclization and rearrangement reactions, transforming the linear 2,3-oxidosqualene into the pentacyclic structure of β-amyrin. nih.govrsc.org β-amyrin serves as the foundational scaffold for a vast array of oleanane-type triterpenoids, including this compound. nih.govwikipedia.org

Specific Hydroxylase Activities and Stereochemical Control (e.g., P450 Cytochrome Enzymes)

The structural diversification of the β-amyrin skeleton into compounds like this compound is largely accomplished by the action of cytochrome P450 monooxygenases (CYPs or P450s). nih.govbeilstein-journals.orgresearchgate.net These heme-thiolate proteins are renowned for their ability to catalyze highly regio- and stereospecific oxidation reactions on complex molecules. beilstein-journals.orgresearchgate.net

The formation of this compound from β-amyrin requires the hydroxylation of two specific carbon atoms: C-3 and C-28. The initial cyclization by β-amyrin synthase already establishes the hydroxyl group at the C-3 position with a specific β-stereochemistry. wikipedia.org The subsequent crucial step is the oxidation of the methyl group at the C-28 position.

This C-28 oxidation is a hallmark of many CYP enzymes belonging to the CYP716A subfamily. oup.comoup.com These enzymes are multifunctional, often catalyzing a three-step oxidation of the C-28 methyl group on β-amyrin. oup.com The process proceeds from a primary alcohol (erythrodiol) to an aldehyde (oleanolic aldehyde), and finally to a carboxylic acid (oleanolic acid). oup.commdpi.com

To form this compound, which is also known as erythrodiol (B191199), the oxidation cascade stops at the first hydroxylation step. oup.commdpi.com The CYP716A enzymes exhibit precise stereochemical control, ensuring that the hydroxyl group is introduced specifically at the C-28 position without altering the rest of the oleanane scaffold. bibliotekanauki.pl The ability of these enzymes to perform such specific modifications is a key factor in the structural diversity of triterpenoids found in nature. beilstein-journals.org For instance, different CYP families can hydroxylate various other positions on the triterpene skeleton, such as C-2, C-16, or C-24, leading to a wide range of different compounds. researchgate.netoup.comfrontiersin.org

Relationship to Oleanane-Type Triterpenoid (B12794562) Biosynthesis (e.g., Oleanolic Acid, β-Amyrin Pathways)

The biosynthesis of this compound is intrinsically linked to the broader pathways of oleanane-type triterpenoid synthesis, particularly those of β-amyrin and oleanolic acid.

β-Amyrin: As detailed earlier, β-amyrin is the direct precursor to this compound. wikipedia.org The cyclization of 2,3-oxidosqualene by β-amyrin synthase is the committed step that defines the oleanane skeleton. nih.govresearchgate.net Therefore, the entire biosynthetic flux towards this compound is dependent on the initial production of β-amyrin.

Oleanolic Acid: this compound (erythrodiol) is a direct intermediate in the biosynthesis of oleanolic acid from β-amyrin. oup.comoup.com The conversion is catalyzed by C-28 oxidases, typically from the CYP716A family, which perform a sequential three-step oxidation. oup.comfrontiersin.org The pathway is as follows:

β-Amyrin is hydroxylated at C-28 to form This compound (Erythrodiol) .

Erythrodiol is further oxidized at C-28 to form oleanolic aldehyde. oup.com

Oleanolic aldehyde is oxidized to yield oleanolic acid. oup.comresearchgate.net

Therefore, this compound represents a key branch point. Its accumulation in a plant tissue depends on the relative activities of the β-amyrin synthase that produces its precursor and the specific C-28 oxidase enzymes. If the oxidase activity is highly efficient in carrying out all three oxidation steps, the final product will be predominantly oleanolic acid. Conversely, if the enzyme activity favors the initial hydroxylation or if subsequent oxidation steps are less efficient, erythrodiol can accumulate. The semi-synthetic conversion of oleanolic acid back to erythrodiol can also be achieved in a laboratory setting through reduction of the carboxylic acid group. nih.govacs.orgnih.gov

Chemical Synthesis and Structural Modification of Olean 12 Ene 3,28 Diol and Its Derivatives

Semisynthetic Approaches from Precursors (e.g., Oleanolic Acid)

The most prevalent and economically practical route to Olean-12-ene-3,28-diol is the semisynthesis from oleanolic acid, a triterpenoid (B12794562) widely available from numerous plant sources, including Olea europaea (olive) . This approach leverages the natural abundance of the oleanane (B1240867) skeleton and modifies its functional groups to achieve the target diol.

The primary structural difference between oleanolic acid and this compound is the functional group at the C-28 position. Oleanolic acid possesses a carboxylic acid at this position, while this compound features a primary alcohol. The conversion is accomplished through a controlled reduction of the C-28 carboxylic acid.

A standard and effective method for this transformation is the use of a powerful reducing agent, most commonly Lithium Aluminium Hydride (LiAlH₄). nih.govacs.org The reaction involves treating oleanolic acid with LiAlH₄ in an appropriate solvent, which selectively reduces the carboxylic acid to a primary alcohol without affecting the C-3 hydroxyl group or the C-12 double bond, thus yielding this compound. nih.govacs.org This direct reduction is a cornerstone of the semisynthetic pathway to erythrodiol (B191199) and its derivatives.

Table 1: Reduction of Oleanolic Acid to this compound

| Starting Material | Reagent | Product | Reference(s) |

|---|

Once this compound is obtained, its hydroxyl groups can be selectively oxidized to create further derivatives. The molecule contains a secondary alcohol at the C-3 position and a primary alcohol at the C-28 position, which exhibit different reactivities. This difference allows for selective oxidation.

To synthesize compounds like 3-oxo-olean-12-en-28-ol, the C-3 secondary hydroxyl group can be preferentially oxidized to a ketone. This transformation can be achieved using various oxidizing agents known for converting secondary alcohols to ketones, such as Pyridinium chlorochromate (PCC) or Dess-Martin Periodinane. This selective oxidation is a critical step, as the resulting ketone at C-3 can be a key intermediate for synthesizing more complex derivatives, including nitrogen-containing heterocyclic compounds.

Table 2: Selective Oxidation of this compound

| Starting Material | Target Position | Reagent(s) | Product | Reference(s) |

|---|

Synthesis of Novel this compound Analogues and Derivatives

The true synthetic versatility of this compound is demonstrated in the creation of a wide array of analogues through reactions targeting its hydroxyl groups. Esterification, etherification, and glycosylation are common strategies to enhance structural diversity and modulate the compound's properties.

Esterification of the hydroxyl groups is a widely used method to create derivatives. A notable example is the synthesis of olean-12-en-28-ol, 3β-pentacosanoate (OPCA), a long-chain fatty acid ester of erythrodiol. nih.gov The synthesis of such a monoester requires a multi-step approach due to the two available hydroxyl groups:

Selective Protection: The primary alcohol at C-28 is more sterically accessible and reactive than the secondary alcohol at C-3. To achieve esterification specifically at the C-3 position, the C-28 hydroxyl group is first selectively protected. A common protecting group for this purpose is a bulky silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS) ether. nih.govacs.org

Esterification: With the C-28 alcohol protected, the remaining C-3 hydroxyl group is reacted with an activated fatty acid, such as a fatty acyl chloride (e.g., pentacosanoyl chloride), to form the ester linkage. nih.govacs.org

Deprotection: The silyl protecting group at C-28 is then removed under specific conditions, for instance, using tetra-n-butylammonium fluoride (B91410) (TBAF), to yield the final C-3 esterified product. nih.gov This sequence allows for the regioselective synthesis of esters at the C-3 position.

Table 3: Example of Selective Esterification of this compound

| Step | Reaction | Reagents | Intermediate/Product | Reference(s) |

|---|---|---|---|---|

| 1 | Protection of C-28 OH | tert-Butyldimethylsilyl chloride (TBDMSCl) | 28-O-TBDMS-olean-12-ene-3,28-diol | nih.gov, acs.org |

| 2 | Esterification of C-3 OH | Pentacosanoyl chloride | 3-O-Pentacosanoyl-28-O-TBDMS-olean-12-ene-3,28-diol | nih.gov, acs.org |

Ether derivatives of this compound can be prepared using standard etherification methods. For instance, the synthesis of methyl ethers can be achieved via the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group(s) with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide, like methyl iodide, in an SN2 reaction to form the ether linkage. By controlling the stoichiometry of the base and alkylating agent, it is possible to achieve mono- or di-etherification, although separating the resulting product mixture might be necessary.

Glycosylation, the attachment of sugar moieties, transforms triterpenoids into saponins (B1172615), a class of compounds with a vast range of structures and properties. preprints.org Chemical synthesis of these glycosides from an aglycone like this compound provides access to pure compounds for research. preprints.org

A classical and effective method for forming a glycosidic bond is the Koenigs-Knorr reaction . wikipedia.orgbldpharm.com This reaction involves coupling a glycosyl halide (e.g., an acetobromosugar like acetobromoglucose) with an alcohol—in this case, one of the hydroxyl groups of this compound. wikipedia.org The reaction is typically promoted by heavy metal salts, such as silver carbonate or silver triflate. wikipedia.orgnih.gov

The stereochemical outcome of the glycosidic linkage is often influenced by the nature of the protecting group on the sugar donor at the C-2 position. wikipedia.org The presence of a participating group, like an acetyl group, can provide anchimeric assistance, leading to the formation of a 1,2-trans-glycoside. wikipedia.org By applying protection-deprotection strategies similar to those used in esterification, specific hydroxyl groups on the this compound scaffold can be targeted for glycosylation, leading to a wide diversity of synthetic saponins.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Role/Type |

|---|---|---|

| This compound | Erythrodiol, Oleanolic alcohol | Parent Compound/Diol |

| Oleanolic Acid | 3β-hydroxy-olean-12-en-28-oic acid | Precursor |

| Lithium Aluminium Hydride | LiAlH₄ | Reducing Agent |

| Pyridinium chlorochromate | PCC | Oxidizing Agent |

| Dess-Martin Periodinane | DMP | Oxidizing Agent |

| 3-Oxo-olean-12-en-28-ol | Oxidation Product/Intermediate | |

| Olean-12-en-28-ol, 3β-pentacosanoate | OPCA, Erythrodiol 3β-pentacosanoate | Ester Derivative |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Protecting Group Reagent |

| Pentacosanoyl chloride | Acylating Agent | |

| Tetra-n-butylammonium fluoride | TBAF | Deprotecting Agent |

| Sodium Hydride | NaH | Base |

| Methyl Iodide | Alkylating Agent | |

| Acetobromoglucose | Glycosyl Donor | |

| Silver Carbonate | Koenigs-Knorr Promoter |

Other Regio- and Stereoselective Derivatization Pathways

The structural framework of this compound, also known as Erythrodiol, features two distinct hydroxyl groups: a secondary alcohol at the C-3 position and a primary alcohol at the C-28 position. This differentiation allows for regioselective chemical modifications, enabling the synthesis of specific derivatives by targeting one group over the other.

A notable example of such regioselective derivatization is the semisynthesis of Olean-12-en-28-ol, 3β-pentacosanoate (OPCA). nih.govacs.org The synthesis is designed to selectively acylate the C-3 hydroxyl group while leaving the C-28 hydroxyl group unmodified in the final product. The process involves a multi-step pathway that leverages protecting groups to achieve the desired regioselectivity.

The key steps in this synthetic pathway are outlined below:

Protection of the C-28 Primary Alcohol: The primary hydroxyl group at C-28 is more sterically accessible and reactive than the secondary C-3 hydroxyl group. To prevent it from reacting during the subsequent acylation step, it is first protected.

Acylation of the C-3 Secondary Alcohol: With the C-28 position blocked, the C-3 hydroxyl group is then acylated. For the synthesis of OPCA, pentacosanoyl chloride is used to introduce the long-chain fatty acid ester at this position. nih.govacs.org

Deprotection: The final step involves the removal of the protecting group from the C-28 position to yield the target molecule, with the ester function exclusively at the C-3 position. nih.govacs.org

This strategic use of protection and deprotection steps ensures that the derivatization occurs at a specific site, highlighting a key method for creating structurally defined analogs of this compound. Modifications at the C-3 and C-28 positions are known to be crucial for altering the biological profile of oleanane triterpenoids. mdpi.com

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Protection | Protecting group chemistry | To selectively block the C-28 primary hydroxyl group. |

| 2 | Acylation | Pentacosanoyl chloride, base | To introduce the pentacosanoate (B1260908) ester at the C-3 secondary hydroxyl group. nih.gov |

| 3 | Deprotection | e.g., Tetra-n-butylammonium fluoride (nBu4NF) | To remove the protecting group from C-28, yielding the final product. nih.govacs.org |

Microbial Biotransformation as a Tool for Structural Diversification

Microbial biotransformation has emerged as a powerful and efficient strategy for the structural diversification of complex natural products like oleanane-type pentacyclic triterpenoids. nih.gov This approach utilizes whole microbial cells or their isolated enzymes to catalyze chemical modifications that are often difficult, low-yielding, or require extensive protection-deprotection steps using conventional chemical synthesis. The high regio- and stereoselectivity of microbial enzymes allows for precise modifications on the intricate triterpenoid skeleton. nih.govbiocrick.com

The primary advantages of using microbial systems include mild reaction conditions, high selectivity, and the potential to generate novel derivatives with enhanced biological activities. nih.gov These biocatalytic methods provide a valuable alternative and complementary tool to chemical synthesis for expanding the structural diversity of compounds like this compound.

Biocatalytic Regio- and Chemo-selective Oxidation (e.g., Hydroxylation)

One of the most valuable reactions catalyzed by microorganisms is oxidation, particularly hydroxylation. Microbial systems, often utilizing cytochrome P450-dependent monooxygenases, can introduce hydroxyl groups at specific, chemically non-activated positions on the triterpene scaffold. nih.govbiocrick.com This regio- and stereospecific hydroxylation is a key process in the natural biosynthesis of diverse triterpenes and can be harnessed to create new polyhydroxylated derivatives. biocrick.com

For instance, research on the structurally similar oleanolic acid has demonstrated that microbial fermentation can lead to highly selective oxidation of methyl groups at positions C-24 and C-29 into carboxylic acids. nih.gov This type of selective oxidation provides a pathway to derivatives that would be challenging to produce through standard organic chemistry. The introduction of new hydroxyl or carboxyl groups can significantly alter the molecule's polarity and its interaction with biological targets.

Application of Specific Microbial Strains (e.g., Streptomyces griseus, Aspergillus ochraceus)

Specific microbial strains are known for their unique enzymatic machinery, making them suitable for particular biotransformations. The fungi Aspergillus ochraceus and the bacterium Streptomyces griseus have been successfully employed to modify oleanane-type triterpenoids, demonstrating their utility in generating structural diversity. nih.gov

Streptomyces griseus has been shown to be effective in catalyzing regioselective oxidation reactions. When incubated with oleanolic acid, S. griseus ATCC 13273 produced metabolites resulting from the oxidation of methyl groups, such as the formation of dicarboxylic acid derivatives. nih.gov

Aspergillus ochraceus , in contrast, can mediate different transformations. Incubation of oleanolic acid with A. ochraceus CICC 40330 resulted in glycosylation, where a glucose molecule was attached to the C-28 carboxyl group, forming a glucosyl ester. nih.gov

These examples highlight how different microbial strains can be used as biocatalysts to perform distinct and highly selective chemical modifications, such as oxidation or glycosylation, on the oleanane skeleton. This capability offers a significant advantage for creating libraries of novel derivatives from a parent compound like this compound for further investigation. nih.gov

| Microbial Strain | Starting Compound (Analog) | Type of Transformation | Resulting Product(s) |

| Streptomyces griseus ATCC 13273 | 3-oxo oleanolic acid | Regioselective Oxidation | 3-oxo-olean-12-en-28,29-dioic acid; 24-hydroxy-3-oxo-olean-12-en-28,29-dioic acid nih.gov |

| Aspergillus ochraceus CICC 40330 | 3-oxo oleanolic acid | Glycosylation | 28-O-β-d-glucopyranosyl 3-oxo-olean-12-en-28-oate nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of Olean 12 Ene 3,28 Diol

Spectroscopic Elucidation Techniques for Molecular Structure

Spectroscopic methods are indispensable for unraveling the intricate molecular structure of Olean-12-ene-3,28-diol. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to obtain a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

1D NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each nucleus. For instance, in the ¹H NMR spectrum of a derivative of this compound, the proton at the C-3 position resonates at a specific chemical shift, which can shift upon chemical modification, indicating structural changes. nih.gov 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. nih.gov These experiments reveal correlations between neighboring protons (COSY), directly bonded protons and carbons (HSQC), and long-range couplings between protons and carbons (HMBC), allowing for the step-by-step assembly of the molecular structure. While 1D NMR is often biased towards more abundant metabolites, 2D NMR allows for the characterization of less abundant compounds and helps to resolve spectral crowding. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-3 | 3.22 (dd, J = 11.2, 4.8 Hz) | 79.0 |

| C-12 | 5.18 (t, J = 3.6 Hz) | 122.5 |

| C-28 | 3.55 (d, J = 10.8 Hz), 3.20 (d, J = 10.8 Hz) | 69.8 |

Note: The chemical shifts are illustrative and can vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of this compound with high accuracy and precision. acs.orgnih.gov This technique provides a significant advantage over low-resolution mass spectrometry by enabling the differentiation of molecules with the same nominal mass but different elemental formulas. HRMS analyzers like Time-of-Flight (TOF) and Orbitrap are commonly used for this purpose. nih.gov

In the analysis of this compound, HRMS can confirm its molecular formula, C₃₀H₅₀O₂, by providing a measured mass that is extremely close to the calculated theoretical mass. nih.gov Furthermore, the fragmentation patterns observed in the mass spectrum, often induced by techniques like electron ionization (EI), offer valuable structural information. nih.govkobv.de The fragmentation of the molecular ion can reveal characteristic losses of functional groups or cleavages of the pentacyclic ring system, further corroborating the proposed structure. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |

| [M+H]⁺ | 443.3883 | 443.3880 | -0.68 |

| [M+Na]⁺ | 465.3703 | 465.3701 | -0.43 |

| [M-H₂O+H]⁺ | 425.3778 | 425.3775 | -0.70 |

Note: The data presented is hypothetical and serves as an example of typical HRMS results.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov

Key vibrational bands for this compound include a broad absorption in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the two hydroxyl groups. The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the terpene skeleton are observed in the 2850-3000 cm⁻¹ region. The C=C stretching vibration of the double bond at the C-12 position typically appears around 1640-1680 cm⁻¹. nih.gov The C-O stretching vibrations of the primary and secondary alcohols give rise to bands in the 1000-1200 cm⁻¹ range. The presence and position of these bands provide confirmatory evidence for the functional groups within the this compound structure. gsconlinepress.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 | O-H stretch | Hydroxyl (-OH) |

| 2850-3000 | C-H stretch | Alkane (CH₂, CH₃) |

| 1640-1680 | C=C stretch | Alkene |

| 1000-1200 | C-O stretch | Alcohol |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation of this compound from complex mixtures and for its accurate quantification. These techniques are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of this compound. nih.govnih.govaustinpublishinggroup.com Due to the lack of a strong chromophore in its structure, detection is often performed at low wavelengths (around 205-210 nm) using a photodiode array (PDA) detector, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS). nih.gov

A typical HPLC method for the analysis of this compound involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. phcogres.comsrce.hr The method is validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. nih.gov The purity of a synthesized or isolated sample of this compound can be determined by calculating the peak area percentage of the main compound in the chromatogram. acs.org For quantification, a calibration curve is constructed using certified reference standards of the compound. sigmaaldrich.com

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/MS |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for its identification in complex natural extracts. researchgate.netcore.ac.uk Due to the low volatility of this triterpenoid (B12794562), a derivatization step is typically required prior to GC analysis. researchgate.net This involves converting the hydroxyl groups into more volatile silyl (B83357) ethers, for example, by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized sample is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. The combination of the retention time from the GC and the mass spectrum from the MS allows for the confident identification of this compound by comparing the data with that of a derivatized standard or with mass spectral libraries. gsconlinepress.comresearchgate.net GC-MS is highly sensitive and provides detailed structural information, making it an excellent tool for profiling the presence of this compound in various biological and environmental samples.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful technique used for the detailed analysis of this compound and its related compounds. It offers high resolution and sensitivity, making it invaluable for both structural elucidation and purity verification. In research, UPLC-MS has been employed to confirm the identity of derivatives of oleanane (B1240867) triterpenes. mdpi.comnih.gov For instance, high-resolution UPLC coupled with a mass spectrometry detector has been used to analyze compounds isolated from plant extracts. mdpi.com

This method has proven to be more discerning than traditional techniques like TLC. In one study, compounds that appeared as single, compact spots on a TLC plate, suggesting high purity, were shown by UPLC-MS analysis to contain impurities. mdpi.com Furthermore, high-resolution mass spectrometry (HRMS) is frequently used alongside nuclear magnetic resonance (NMR) spectroscopy to unambiguously determine the chemical structures of newly synthesized or isolated oleanane derivatives. nih.govacs.org The purity of a synthesized derivative of this compound was determined to be 98.3% through High-Performance Liquid Chromatography (HPLC) analysis, a technique closely related to UPLC. nih.govacs.org

Table 1: UPLC-MS Applications in Oleanane Triterpene Analysis

| Application | Technique | Findings | Source |

|---|---|---|---|

| Purity Assessment | High-Resolution UPLC-MS | Revealed impurities not detected by TLC analysis. | mdpi.com |

| Structural Elucidation | UPLC-MS & HRMS | Used in conjunction with NMR to confirm the chemical structure of derivatives. | mdpi.comnih.gov |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Compound Isolation

Thin-Layer Chromatography (TLC) serves as a fundamental and practical tool in the study of this compound. Its primary applications are in the real-time monitoring of chemical reactions and as a guide during the isolation and purification process. acs.org During the synthesis of derivatives of this compound, such as its pentacosanoate (B1260908) ester, TLC is used to track the conversion of reactants to products. acs.org For example, it can monitor the reduction of a carboxylic acid group with reagents like Lithium Aluminium Hydride (LiAlH₄). acs.org

In isolation procedures, TLC helps to identify the fractions containing the target compound. mdpi.com The appearance of a single, compact spot is often used as an initial indicator of the purity of the isolated substance, although, as mentioned previously, more sensitive methods like UPLC-MS are required for confirmation. mdpi.com

Table 2: TLC Applications in this compound Workflow

| Application Area | Purpose | Observation | Source |

|---|---|---|---|

| Chemical Synthesis | Reaction Monitoring | Tracks the progress of conversion from starting material to product. | acs.org |

Isolation and Purification Methodologies (e.g., Column Chromatography)

Column chromatography is a cornerstone technique for the isolation and purification of this compound and its derivatives from complex mixtures, such as plant extracts or synthetic reaction products. mdpi.comacs.org This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

In one documented instance, a derivative of this compound was successfully isolated from a dichloromethane (B109758) (DCM) extract of Viscum continuum using column chromatography. mdpi.com Chromatographic methods are also essential for purifying synthesized compounds. For example, during a multi-step synthesis starting from Oleanolic Acid, column chromatography was used to separate the desired product from byproducts and unreacted starting materials. nih.govacs.org A specific example involved the purification of a compound using a mobile phase composed of an ethyl acetate (B1210297) and hexane (B92381) mixture in a 1:19 ratio. acs.org

Table 3: Examples of Column Chromatography for this compound and Derivatives

| Starting Material | Chromatographic Method | Mobile Phase (Solvent System) | Outcome | Source |

|---|---|---|---|---|

| Dichloromethane (DCM) plant extract | Column Chromatography | Not specified | Isolation of an Olean-12-en-28-butanol derivative. | mdpi.com |

| Synthetic reaction mixture | Column Chromatography | Ethyl acetate-Hexane (1:19) | Purification of a target compound (Compound 5). | acs.org |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (Erythrodiol) |

| Oleanolic Acid |

| Lithium Aluminium Hydride (LiAlH₄) |

| Dichloromethane (DCM) |

| Ethyl acetate |

| Hexane |

| Olean-12-en-28-ol, 3β-pentacosanoate |

Structure Activity Relationship Sar Studies of Olean 12 Ene 3,28 Diol and Analogues

Elucidation of Essential Pharmacophoric Features for Biological Activity

Pharmacophore modeling is a crucial step in understanding the interaction of a molecule with its biological target. It identifies the essential three-dimensional arrangement of functional groups responsible for a compound's activity. For Olean-12-ene-3,28-diol and its analogues, several key pharmacophoric features have been identified that are critical for their biological effects, particularly their anti-inflammatory and cytotoxic activities.

The fundamental pentacyclic oleanane (B1240867) skeleton serves as a rigid scaffold, positioning the functional groups in a specific spatial orientation. The hydroxyl groups at the C-3 and C-28 positions are paramount for activity. The C-3 hydroxyl group, in the β-orientation, is a common feature in many biologically active triterpenoids and is often involved in hydrogen bonding interactions with target proteins. Similarly, the primary hydroxyl group at the C-28 position plays a significant role in the molecule's interaction with biological systems.

Studies on various triterpenoids have highlighted the importance of these hydrophilic groups at opposite ends of the lipophilic steroid-like core. This amphipathic nature is believed to facilitate interactions with cell membranes and specific protein binding pockets. For instance, in the context of anti-inflammatory activity, these hydroxyl groups are thought to be key for interacting with enzymes and transcription factors involved in the inflammatory cascade.

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

The systematic modification of the this compound structure has provided valuable insights into how specific chemical alterations influence its biological potency and selectivity. Research has primarily focused on modifications at the C-3 and C-28 hydroxyl groups, as well as alterations to the A and C rings of the triterpenoid (B12794562) core.

Modifications at the C-3 and C-28 Positions:

Esterification or acetylation of the C-3 hydroxyl group has been shown to modulate the cytotoxic and antioxidant activities of erythrodiol (B191199). For example, acetylated derivatives have demonstrated altered activity profiles against various cancer cell lines. The introduction of different acyl groups can influence the compound's lipophilicity, which in turn affects its cellular uptake and distribution, ultimately impacting its biological potency.

Similarly, modifications at the C-28 position have a profound effect on activity. The conversion of the C-28 hydroxyl group to other functional groups can either enhance or diminish the compound's therapeutic effects. For instance, the synthesis of an olean-12-en-28-ol, 3β-pentacosanoate derivative from erythrodiol has been explored for its therapeutic efficacy in experimental autoimmune encephalomyelitis, highlighting the importance of this position for neuroprotective and anti-inflammatory actions. researchgate.netnih.gov

Modifications of the Triterpenoid Core:

Alterations to the ring structure of this compound have also been investigated. The introduction of additional functional groups or the modification of the C-12 double bond can lead to significant changes in biological activity. For example, the synthesis of C-ring oxygen and nitrogen derivatives of erythrodiol has yielded compounds with significant activity against Chlamydia trachomatis. nih.gov Specifically, 12β-hydroxy- and C-azepane derivatives were identified as promising lead compounds. nih.gov

The following table summarizes the impact of some structural modifications on the biological activity of this compound analogues:

| Modification Site | Modification | Observed Effect on Biological Activity | Reference |

| C-3 | Acetylation | Modulated cytotoxic and antioxidant activity | scite.ai |

| C-28 | Esterification (Pentacosanoate) | Potential therapeutic efficacy in experimental autoimmune encephalomyelitis | researchgate.netnih.gov |

| C-Ring | Introduction of 12β-hydroxy and C-azepane groups | Significant activity against Chlamydia trachomatis | nih.gov |

Application of Computational Methodologies in SAR Research

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate SAR, predict biological activity, and understand molecular interactions at an atomic level. For this compound and its analogues, various computational techniques have been employed to complement experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pentacyclic triterpenes, including oleanane-type structures, QSAR models have been developed to predict their anti-inflammatory and cytotoxic activities. nih.govzsmu.edu.ua

These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to quantify the structural features of the molecules. By correlating these descriptors with experimentally determined biological data, QSAR models can identify the key structural determinants of activity. For instance, in the context of anti-inflammatory pentacyclic triterpenes, QSAR studies have helped to identify the importance of specific physicochemical properties for their inhibitory effects on inflammatory mediators. Although specific QSAR models solely focused on this compound derivatives are not extensively reported, the principles derived from broader triterpenoid studies are applicable and highlight the potential of this approach.

Comparative Molecular Field Analysis (CoMFA) and 3D Contour Mapping

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed understanding of the steric and electrostatic interactions between a ligand and its target. nih.gov By aligning a series of molecules and calculating their steric and electrostatic fields, CoMFA generates 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or decrease biological activity.

For oleanane-type triterpenoids, CoMFA studies have been instrumental in guiding the design of more potent derivatives. The resulting contour maps can indicate, for example, where bulky substituents might be favorable for activity (sterically favored regions) or where electron-withdrawing or electron-donating groups could improve potency (electrostatic field contributions). While specific CoMFA studies dedicated to a series of this compound analogues are not widely available in the literature, this methodology holds significant promise for the rational design of novel erythrodiol-based therapeutic agents.

In Silico Predictions of Molecular Target Interactions (e.g., NF-κB Signaling Pathway)

The anti-inflammatory effects of many triterpenoids, including those of the oleanane class, are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov In silico techniques, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules like this compound and the protein targets within this pathway. nih.govresearchgate.net

Molecular docking studies can predict the binding pose of this compound and its analogues within the active sites of key proteins in the NF-κB pathway, such as the IκB kinase (IKK) complex or the NF-κB p50/p65 heterodimer. nih.govchemdiv.com These studies can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, molecular docking of C-ring derivatives of erythrodiol with the Cdu1 protein of Chlamydia trachomatis has been used to suggest a potential binding interaction and identify a lead compound. nih.gov

Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations can help to assess the stability of the predicted binding mode and to understand how the binding of the ligand might induce conformational changes in the protein, ultimately affecting its function. Such in silico studies are invaluable for generating hypotheses about the mechanism of action of this compound and for guiding the design of new analogues with enhanced inhibitory activity against specific targets in the NF-κB signaling pathway.

Preclinical in Vivo Evaluation of Olean 12 Ene 3,28 Diol and Select Derivatives

Application in Specific Experimental Animal Models for Disease Pathologies

The primary animal model used for the in vivo evaluation of Olean-12-ene-3,28-diol derivatives is the Experimental Autoimmune Encephalomyelitis (EAE) mouse model. nih.govacs.org EAE is a widely accepted preclinical model for multiple sclerosis (MS), as it mimics many of the key pathological features of the human disease, including central nervous system (CNS) inflammation, demyelination, and axonal damage. nih.govacs.org

In these studies, EAE is typically induced in mice, such as the C57BL/6 strain, by immunization with a myelin-derived peptide, like Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG)35-55. nih.govacs.org This process initiates a T cell-mediated autoimmune response against the myelin sheath of neurons, leading to the development of clinical symptoms that resemble MS, such as limb paralysis. acs.org The therapeutic potential of an erythrodiol (B191199) derivative, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), has been comprehensively investigated within this model, providing significant insights into the compound's bioactivity. nih.govacs.org

Assessment of Therapeutic Potential and Mechanistic Responses in Vivo

The compound's efficacy is linked to its ability to modulate the immune response and protect the central nervous system. The anti-inflammatory action was evident in the suppression of immune activation genes, while the neuroprotective effects were highlighted by the significant elevation in the expression of genes crucial for the structure and maintenance of myelin. nih.gov Specifically, treatment with OPCA stimulated the expression of genes such as proteolipid protein (PLP), myelin basic protein (MBP), and myelin-associated glycoprotein (MAG), indicating a potential for promoting remyelination. nih.gov

To understand the mechanisms underlying the observed therapeutic effects, detailed analyses were conducted on brain and serum samples from EAE mice treated with the this compound derivative. nih.govacs.org

In brain tissue, molecular analyses revealed that OPCA treatment significantly reduced the protein and mRNA levels of genes associated with multiple sclerosis pathology. nih.gov This included a marked decrease in inflammatory markers such as HLD-DR1, CCL5, TNF-α, IL-6, and TGFB1. nih.gov

Table 1: Effect of an this compound Derivative on Inflammatory and Myelin-Related Gene Expression in the Brain of EAE Mice

| Gene Target | Function | Effect of Treatment |

| HLD-DR1, CCL5, TNF-α, IL-6, TGFB1 | Pro-inflammatory / Immune Activation | Significantly Reduced Expression |

| PLP, MBP, MAG | Myelin Development and Structure | Significantly Elevated Expression |

This table is based on findings from studies on olean-12-en-28-ol, 3β-pentacosanoate (OPCA). nih.gov

A critical aspect of neuroinflammation is the breakdown of the blood-brain barrier (BBB), which allows immune cells to infiltrate the central nervous system and cause damage. Preclinical evaluation of the this compound derivative showed that the treatment effectively protected the integrity of the BBB in EAE-induced mice. nih.govacs.org By maintaining BBB integrity, the compound helps to prevent neuroinflammation and protect the brain from EAE-induced pathological changes. nih.govacs.org

Furthermore, investigations into the molecular mechanisms revealed that the treatment induced hypermethylation in the promoter regions of most inflammatory regulators. nih.gov This epigenetic modification suggests that the compound can modulate gene expression at a fundamental level to suppress the inflammatory pathways that drive the pathology of EAE. nih.gov These findings indicate that the therapeutic effects are not only due to systemic anti-inflammatory action but also involve crucial organ-specific protective mechanisms within the CNS.

Future Research Directions for Olean 12 Ene 3,28 Diol

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of Olean-12-ene-3,28-diol, like other oleanane-type triterpenoids, originates from the cyclization of 2,3-oxidosqualene (B107256). oup.comnih.gov This intricate process is catalyzed by a series of enzymes, and while the general pathway is understood, the specific enzymes and regulatory mechanisms involved in the formation of erythrodiol (B191199) present a fertile ground for new discoveries.

Future research should prioritize the identification and characterization of novel oxidosqualene cyclases (OSCs) that specifically catalyze the formation of the β-amyrin skeleton, the direct precursor to erythrodiol. researchgate.netnih.gov Beyond the initial cyclization, the subsequent oxidation at the C-28 position is a critical step. This reaction is typically carried out by cytochrome P450 monooxygenases (P450s) of the CYP716A subfamily. nih.gov A comprehensive screening of plant species known to produce erythrodiol could lead to the discovery of new P450s with higher efficiency or different substrate specificities.

Furthermore, the roles of other enzyme families, such as UDP-glycosyltransferases (UGTs) and acyltransferases (ATs), in modifying the erythrodiol scaffold should be investigated. researchgate.netnih.gov These enzymes are responsible for the glycosylation and acylation of the hydroxyl groups, leading to a vast diversity of naturally occurring erythrodiol derivatives. Unraveling these pathways could enable the biotechnological production of novel and potentially more potent bioactive compounds.

Table 1: Key Enzyme Families in this compound Biosynthesis and Future Research Focus

| Enzyme Family | Role in Biosynthesis | Future Research Directions |

| Oxidosqualene Cyclases (OSCs) | Cyclization of 2,3-oxidosqualene to β-amyrin | Identification of novel OSCs with high specificity for β-amyrin synthesis. |

| Cytochrome P450 Monooxygenases (P450s) | Oxidation of β-amyrin at C-28 to form erythrodiol | Discovery of new CYP716A subfamily members with enhanced catalytic activity. |

| UDP-Glycosyltransferases (UGTs) | Glycosylation of hydroxyl groups | Characterization of UGTs responsible for the synthesis of erythrodiol glycosides. |

| Acyltransferases (ATs) | Acylation of hydroxyl groups | Identification of ATs involved in the formation of erythrodiol esters. |

Development of Advanced Synthetic Strategies for Complex Analogues

The development of advanced synthetic and semi-synthetic strategies is crucial for producing complex analogues of this compound with potentially enhanced biological activities. While total synthesis of such complex molecules is challenging, semi-synthesis starting from readily available natural triterpenoids like oleanolic acid offers a more practical approach. nih.govacs.org

Future synthetic efforts should focus on several key areas. The regioselective functionalization of the triterpenoid (B12794562) skeleton remains a significant challenge. thieme-connect.com Developing novel methods for site-specific modifications, such as C-H activation and late-stage functionalization, would allow for the precise introduction of various functional groups at different positions of the oleanane (B1240867) scaffold. thieme-connect.com This would enable the creation of a diverse library of erythrodiol analogues for structure-activity relationship (SAR) studies.

Another important direction is the synthesis of complex glycosylated derivatives, known as saponins (B1172615). bohrium.com The synthesis of these molecules is often complicated by the challenges associated with stereoselective glycosylation. The development of novel glycosylation methods and the use of chemoenzymatic approaches could facilitate the synthesis of a wide range of erythrodiol saponins with varying sugar moieties. thieme-connect.com Furthermore, the synthesis of hybrid molecules, where erythrodiol is coupled with other bioactive pharmacophores, could lead to the discovery of compounds with novel mechanisms of action.

Integration of Multi-omics Approaches for Comprehensive Biological Target Identification

Identifying the specific biological targets of this compound is essential for understanding its mechanisms of action. The integration of multi-omics approaches, including genomics, proteomics, and metabolomics, offers a powerful strategy for comprehensive target identification.

Genomic approaches, such as CRISPR-Cas9 screening, can be employed to identify genes that are essential for the cellular response to erythrodiol. Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in response to treatment with the compound, providing insights into the affected cellular pathways.

Proteomics-based methods, such as affinity purification-mass spectrometry (AP-MS) and thermal proteome profiling (TPP), can be used to directly identify the protein binding partners of erythrodiol. These techniques can provide unbiased identification of direct molecular targets. Metabolomic studies can reveal alterations in cellular metabolism induced by erythrodiol, offering further clues about its biological functions and downstream effects. The integration of data from these different "omics" layers will provide a holistic view of the cellular response to this compound and facilitate the identification of its key molecular targets.

Deep Dive into Molecular and Cellular Interaction Mechanisms

A deeper understanding of the molecular and cellular interaction mechanisms of this compound is fundamental to elucidating its biological effects. Research in this area should focus on several key aspects.

One important area of investigation is the interaction of erythrodiol with cellular membranes. As a lipophilic molecule, it is likely to partition into cellular membranes, potentially altering their physical properties and the function of membrane-associated proteins. Techniques such as solid-state NMR and fluorescence microscopy can be used to study these interactions in detail.

Furthermore, the specific molecular interactions with identified protein targets need to be characterized. This includes determining the binding affinity, kinetics, and the specific amino acid residues involved in the interaction. X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information on the erythrodiol-protein complexes.

At the cellular level, the effects of erythrodiol on key signaling pathways should be investigated. Many oleanane triterpenoids are known to modulate inflammatory and oxidative stress pathways, such as the Keap1/Nrf2/ARE and NF-κB signaling pathways. nih.govnih.gov Detailed studies are needed to determine if erythrodiol also acts on these pathways and to elucidate the precise molecular mechanisms involved. For instance, some synthetic oleanane triterpenoids are known to react with reactive cysteine residues in specific molecular targets through Michael addition, triggering biological activity. nih.govnih.gov Investigating whether erythrodiol or its derivatives can act through similar mechanisms is a promising research direction. Additionally, the interference of oleanane-type triterpenoids with N-glycosylation and the intracellular trafficking of glycoproteins is another area that warrants further investigation for erythrodiol. nih.gov

Research on Synergistic Effects with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds is a promising strategy for enhancing its therapeutic potential. The combination of erythrodiol with other natural products or existing drugs could lead to improved efficacy, reduced side effects, and the overcoming of drug resistance.

Future research should explore the synergistic interactions of erythrodiol with a variety of other compounds. For example, combinations with known anti-inflammatory agents or antioxidants could lead to enhanced cytoprotective effects. In the context of cancer research, combining erythrodiol with conventional chemotherapeutic agents could potentially increase their efficacy or sensitize resistant cancer cells. Synthetic oleanane triterpenoids have shown synergistic effects when combined with retinoids and vitamin D3 analogues. nih.gov

The underlying mechanisms of these synergistic interactions should also be investigated. This could involve complementary mechanisms of action, where the two compounds act on different targets in the same pathway, or one compound could enhance the bioavailability or cellular uptake of the other. The concept of co-assembly of pentacyclic triterpenoids to form nanoparticles for drug delivery also presents an interesting avenue for achieving synergistic effects. nih.gov High-throughput screening of compound libraries in combination with erythrodiol could be a valuable tool for identifying novel synergistic combinations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。